

# Technical Guide: 3-Bromo-5-methoxypyridine 1-oxide (CAS 78156-39-5)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Bromo-5-methoxypyridine 1-oxide

Cat. No.: B1335332

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromo-5-methoxypyridine 1-oxide**, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. This document consolidates available data on its chemical properties, synthesis, and reactivity, offering a valuable resource for researchers in drug discovery and development.

## Core Compound Information

**3-Bromo-5-methoxypyridine 1-oxide** is a substituted pyridine N-oxide. The introduction of the N-oxide functionality significantly alters the electronic properties of the pyridine ring, influencing its reactivity and potential biological interactions.<sup>[1][2][3]</sup> The presence of a bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the methoxy group can modulate the compound's lipophilicity and metabolic stability.<sup>[4]</sup>

Table 1: Physicochemical Properties

Property	Value	Reference(s)
CAS Number	78156-39-5	[5]
Molecular Formula	C <sub>6</sub> H <sub>6</sub> BrNO <sub>2</sub>	[5]
Molecular Weight	204.02 g/mol	[5]
Appearance	White to off-white solid	
Purity	Typically ≥95%	[5]
InChI Key	KHOPHTRZCOJGRR-UHFFFAOYSA-N	[5]

## Synthesis and Reactivity

The synthesis of **3-Bromo-5-methoxypyridine 1-oxide** typically involves a two-step process: the synthesis of the precursor 3-Bromo-5-methoxypyridine, followed by its N-oxidation.

### Synthesis of 3-Bromo-5-methoxypyridine (Precursor)

A common method for the synthesis of 3-Bromo-5-methoxypyridine is the nucleophilic substitution of a bromine atom in 3,5-dibromopyridine with a methoxy group.[6]

Experimental Protocol: Synthesis of 3-Bromo-5-methoxypyridine[6]

- Materials:
  - 3,5-Dibromopyridine
  - Sodium methoxide (can be prepared in situ from sodium metal and methanol)
  - N,N-Dimethylformamide (DMF)
  - Diethyl ether
  - Brine
  - Anhydrous sodium sulfate

- Silica gel for column chromatography
- Ethyl acetate and hexane (for chromatography)
- Procedure:
  - To a solution of sodium methoxide in dry DMF, add 3,5-dibromopyridine.
  - Heat the reaction mixture (e.g., to 70-90°C) and monitor the reaction progress.
  - Upon completion, cool the mixture to room temperature.
  - Dilute the reaction mixture with water and extract the product with diethyl ether.
  - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
  - Concentrate the filtrate under reduced pressure to obtain the crude product.
  - Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield 3-Bromo-5-methoxypyridine.

Table 2: Representative Yields for 3-Bromo-5-methoxypyridine Synthesis[6]

Starting Material	Reagent	Solvent	Temperature (°C)	Time (h)	Yield (%)
3,5-Dibromopyridine	Sodium methoxide	DMF	70	4	62
3,5-Dibromopyridine	Sodium hydride, Methanol	DMF	90	1	73

## N-Oxidation to 3-Bromo-5-methoxypyridine 1-oxide

The N-oxidation of the pyridine precursor is a crucial step to afford the title compound. Pyridine N-oxides are commonly synthesized by treating the corresponding pyridine with an oxidizing

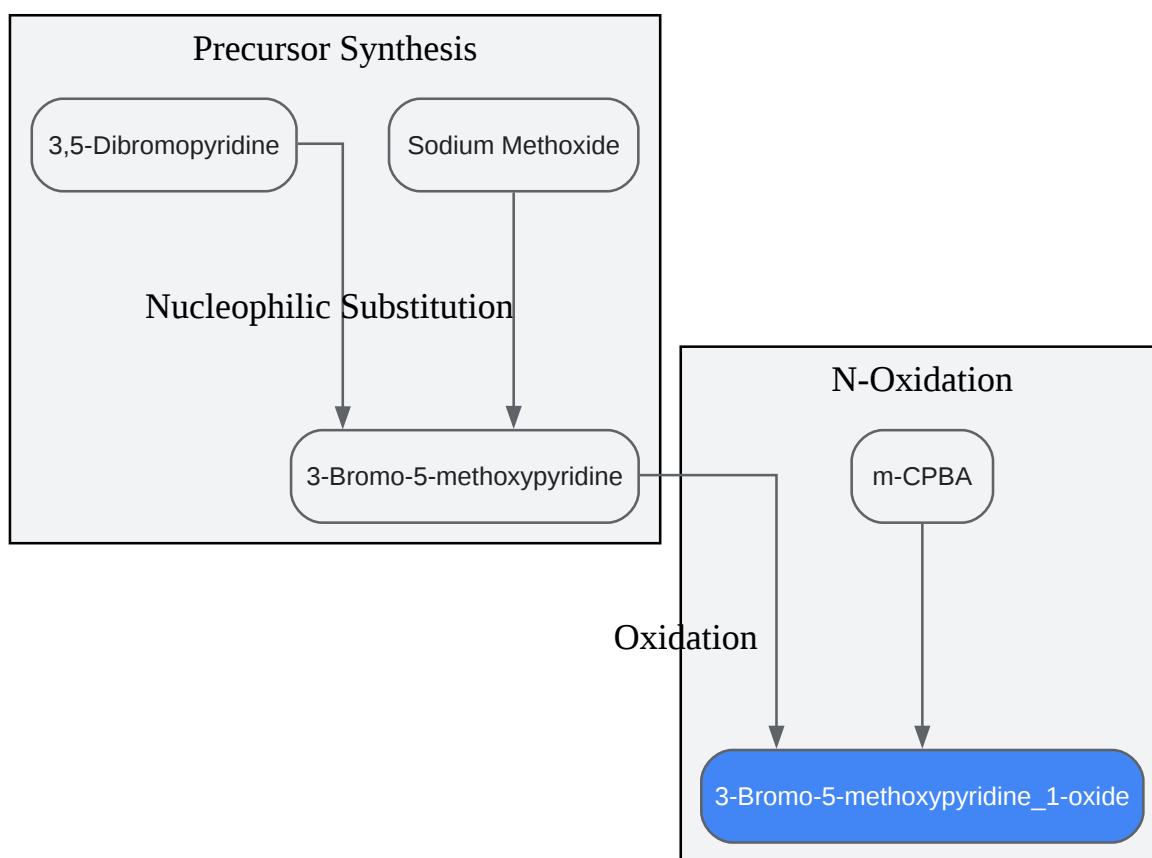
agent.[1][2] A widely used and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

#### Generalized Experimental Protocol: N-Oxidation of 3-Bromo-5-methoxypyridine

- Materials:
  - 3-Bromo-5-methoxypyridine
  - meta-Chloroperoxybenzoic acid (m-CPBA)
  - A suitable solvent (e.g., dichloromethane, chloroform)
  - Aqueous solution of a reducing agent for quenching excess peroxide (e.g., sodium sulfite or sodium thiosulfate)
  - Aqueous base (e.g., sodium bicarbonate)
  - Brine
  - Anhydrous magnesium or sodium sulfate
- Procedure:
  - Dissolve 3-Bromo-5-methoxypyridine in a suitable solvent and cool the solution in an ice bath.
  - Add m-CPBA portion-wise to the cooled solution, maintaining the temperature.
  - Allow the reaction to stir and warm to room temperature, monitoring its progress by thin-layer chromatography (TLC).
  - Upon completion, quench the excess m-CPBA by adding an aqueous solution of a reducing agent.
  - Wash the organic layer with an aqueous base to remove m-chlorobenzoic acid, followed by a wash with brine.

- Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude **3-Bromo-5-methoxypyridine 1-oxide**.
- Further purification can be achieved by recrystallization or column chromatography if necessary.

#### Workflow for the Synthesis of **3-Bromo-5-methoxypyridine 1-oxide**



[Click to download full resolution via product page](#)

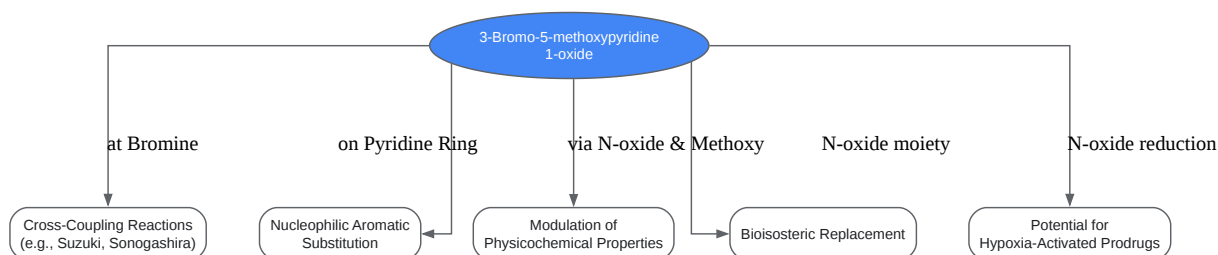
Caption: Synthetic pathway to **3-Bromo-5-methoxypyridine 1-oxide**.

## Reactivity and Potential Applications in Drug Discovery

Pyridine N-oxides are versatile intermediates in organic synthesis. The N-oxide group activates the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack, particularly at the 2- and 4-positions.[7] This enhanced reactivity can be exploited to introduce further functional groups, allowing for the generation of diverse chemical libraries for drug screening.

The N-oxide moiety itself is of significant interest in medicinal chemistry.[1][2][3] It can act as a bioisostere for other functional groups and can improve the physicochemical properties of a molecule, such as solubility and membrane permeability.[2][3] Furthermore, some heterocyclic N-oxides have been investigated as hypoxia-activated prodrugs, where the N-oxide is reduced in the low-oxygen environment of tumors to release an active cytotoxic agent.[1][3]

### Potential Roles of the **3-Bromo-5-methoxypyridine 1-oxide** Scaffold in Medicinal Chemistry



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 5. 3-Bromo-5-methoxypyridine 1-oxide | CymitQuimica [[cymitquimica.com](https://cymitquimica.com)]
- 6. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [[chemicalbook.com](https://chemicalbook.com)]
- 7. Pyridine-N-oxide - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- To cite this document: BenchChem. [Technical Guide: 3-Bromo-5-methoxypyridine 1-oxide (CAS 78156-39-5)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1335332#3-bromo-5-methoxypyridine-1-oxide-cas-number-78156-39-5>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)